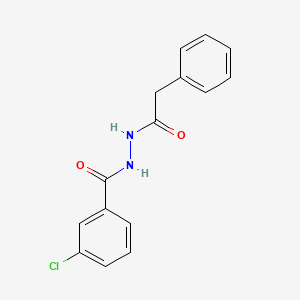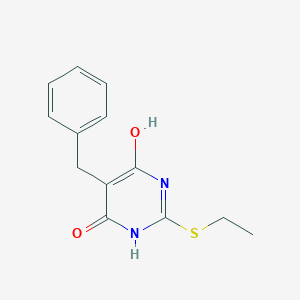![molecular formula C13H10ClN3O5S B5878865 N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5878865.png)
N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide, commonly known as N-(4-chlorophenylsulfonyl)-4-nitrobenzenecarboximidamide (NCN), is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR), a protein that regulates the transport of chloride ions across cell membranes. NCN has been used in various studies to investigate the role of CFTR in different physiological and pathological processes.
Mecanismo De Acción
N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide is a potent inhibitor of CFTR. It binds to the protein and prevents it from functioning properly. This leads to a decrease in the transport of chloride ions across cell membranes. The inhibition of CFTR by N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide has been shown to have various physiological and pathological effects.
Biochemical and Physiological Effects:
The inhibition of CFTR by N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide has been shown to have various biochemical and physiological effects. Inhibition of CFTR can lead to an increase in the viscosity of mucus in the lungs, which can impair lung function. It can also affect the transport of ions and water across the intestinal epithelium, leading to diarrhea. N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide has also been shown to affect the secretion of insulin in the pancreas, which can lead to the development of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide has been widely used in various lab experiments to investigate the role of CFTR in different physiological and pathological processes. One advantage of using N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide is that it is a potent and specific inhibitor of CFTR. This allows researchers to investigate the effects of CFTR inhibition on different tissues and organs. However, one limitation of using N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide is that it can have off-target effects on other proteins. Therefore, it is essential to use appropriate controls and verify the specificity of N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide in each experiment.
Direcciones Futuras
There are several future directions for research on N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide. One direction is to investigate the effects of CFTR inhibition on different tissues and organs in animal models of cystic fibrosis and other diseases. Another direction is to develop more potent and specific inhibitors of CFTR that can be used in clinical settings. Additionally, it would be interesting to investigate the role of CFTR in other physiological and pathological processes, such as cancer and inflammation.
Conclusion:
In conclusion, N-(4-chlorophenylsulfonyl)-4-nitrobenzenecarboximidamide (N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide) is a chemical compound that has been widely used in scientific research to investigate the role of CFTR in different physiological and pathological processes. N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide is a potent inhibitor of CFTR and has been shown to have various biochemical and physiological effects. While N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide has some limitations, it remains a valuable tool for investigating the role of CFTR in different tissues and organs. Future research on N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide and CFTR could lead to new insights into the development and treatment of various diseases.
Métodos De Síntesis
N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide can be synthesized using a multistep reaction starting from 4-nitrobenzoyl chloride and 4-chlorobenzenesulfonyl chloride. The reaction involves the formation of an intermediate which is then treated with ammonium hydroxide to yield N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide. The synthesis of N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide has been described in detail in various scientific publications.
Aplicaciones Científicas De Investigación
N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide has been used in various scientific studies to investigate the role of CFTR in different physiological and pathological processes. CFTR is a protein that is expressed in various tissues, including the lungs, pancreas, and intestines. It plays a crucial role in regulating the transport of chloride ions across cell membranes. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disorder that affects the lungs, pancreas, and other organs.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O5S/c14-10-3-7-12(8-4-10)23(20,21)22-16-13(15)9-1-5-11(6-2-9)17(18)19/h1-8H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFHSBXNOLVSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOS(=O)(=O)C2=CC=C(C=C2)Cl)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OS(=O)(=O)C2=CC=C(C=C2)Cl)/N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(1-naphthyloxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5878793.png)

![4-[(2-chlorophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5878803.png)

![N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5878817.png)
![N-[2-(2-furoylamino)benzoyl]-beta-alanine](/img/structure/B5878823.png)



![3-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5878871.png)
![methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5878874.png)
![methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5878882.png)
